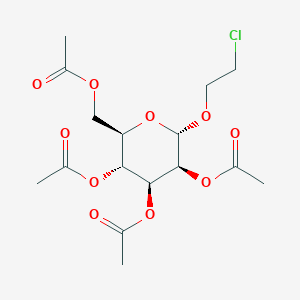

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside

Übersicht

Beschreibung

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a chemical compound commonly used as a substrate or recompound in biomedical research and pharmaceutical development . This compound plays a vital role in the synthesis and modification of drugs targeting diseases associated with aberrant protein glycosylation, such as cancer, autoimmune disorders, and neurodegenerative diseases .

Synthesis Analysis

The synthesis of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside involves specific reaction conditions with boron trifluoride diethyl etherate in dichloromethane at -78°C for 1 hour . Carbohydrate conjugation can also be achieved by the reaction of 2-aminoethyl glycosides with carboxylic acids through peptide coupling methodologies .Molecular Structure Analysis

The molecular formula of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is C16H23ClO10 . The IUPAC name is [(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate .Chemical Reactions Analysis

2-Chloroethyl glycosides are useful intermediates in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . They are often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .Physical and Chemical Properties Analysis

The molecular weight of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is 410.8 . It appears as a white crystalline solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Monodeoxyfluorinated Methyl and 4-Nitrophenyl α-D-Mannobiosides : Researchers Khan, Jain, Abbas, and Matta (1990) explored the synthesis of various mannobiosides, including derivatives involving 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. This study contributes to the understanding of how such compounds can be synthesized and their potential applications in chemical synthesis (Khan, Jain, Abbas, & Matta, 1990).

Structural Properties and Bond Analysis : Turney, Zhang, Oliver, and Serianni (2019) examined the crystal structures of various mannopyranosyl rings, including derivatives of this compound. Their research offers insights into how O-acetylation affects bond lengths, angles, and torsion angles in these structures, which is crucial for understanding their chemical behavior and potential applications (Turney, Zhang, Oliver, & Serianni, 2019).

Synthesis of Oligosaccharides : Zhu and Kong (2001) focused on the synthesis of alpha-(1→6)-linked mannose oligosaccharides using sugar trichloroacetimidates, which include this compound derivatives. This research is significant for the development of complex carbohydrates and has implications in the study of biological systems and potential pharmaceutical applications (Zhu & Kong, 2001).

Application in Biological Studies

Synthetic Antigens and Biological Significance : Khan, Piskorz, and Matta (1994) investigated the synthesis of various antigens using mannopyranoside derivatives, including this compound. This study is vital for understanding how these compounds can be used in the synthesis of biologically significant molecules, potentially impacting vaccine development and immunological research (Khan, Piskorz, & Matta, 1994).

Carbosilane Dendrimers with Peripheral Mannose : Mori, Hatano, Matsuoka, Esumi, Toone, and Terunuma (2005) synthesized carbosilane dendrimers having peripheral mannose and mannobiose, utilizing derivatives of this compound. Their research provides insights into the use of these compounds in the creation of dendrimers, which have potential applications in drug delivery and nanotechnology (Mori et al., 2005).

Wirkmechanismus

Target of Action

The primary targets of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside are diseases associated with aberrant protein glycosylation, such as cancer, autoimmune disorders, and neurodegenerative diseases .

Mode of Action

this compound interacts with its targets by being used as an intermediate in the preparation of the corresponding 2-azidoethyl and 2-aminoethyl glycosides . These glycosides can then be grafted to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of many diverse multivalent constructs, including glycoclusters, modified peptides, proteins, and oligonucleotides, liposomes, nanotubes, and glycopolymers . These constructs can then interact with their respective targets, leading to downstream effects that can potentially alter the course of diseases associated with aberrant protein glycosylation .

Pharmacokinetics

It is known that the compound is a white crystalline solid with a melting point of 115-116 °c . It is soluble in DCM, CHCl3, DMF, DMSO, EtOAc, and MeOH , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

Given its role in the synthesis and modification of drugs targeting diseases associated with aberrant protein glycosylation , it can be inferred that the compound may have a significant impact on the progression of these diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at 0 to 8 °C to maintain its stability . . These precautions suggest that the compound’s action and efficacy could be influenced by its storage and handling conditions.

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed, and personnel should be evacuated to safe areas . It is not classified as a dangerous substance according to GHS .

Biochemische Analyse

Biochemical Properties

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides. It interacts with various enzymes and proteins involved in glycosylation processes. For instance, it is used as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to specific acceptor molecules. This interaction is essential for the formation of glycosidic bonds, which are critical in the structure and function of glycoproteins and glycolipids .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the glycosylation patterns of cell surface proteins, affecting cell-cell communication and signal transduction. Additionally, changes in glycosylation can impact gene expression by modifying the stability and localization of glycoproteins involved in transcriptional regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in glycosylation, depending on the context. For instance, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby preventing the degradation of glycosylated proteins. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating glycosylation processes without causing significant toxicity. At high doses, it can induce toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the metabolic flux and levels of metabolites involved in glycosylation. These interactions are crucial for maintaining the balance of glycosylated molecules within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s localization and accumulation in target cells, ensuring its availability for biochemical reactions. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the Golgi apparatus, where glycosylation processes predominantly occur. This localization is critical for its role in modulating glycosylation and influencing cellular function.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFSGFSMIWNIIA-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

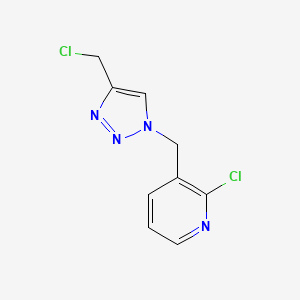

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)

![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)

![N-Cyclopropyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)

![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)

![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)

![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)